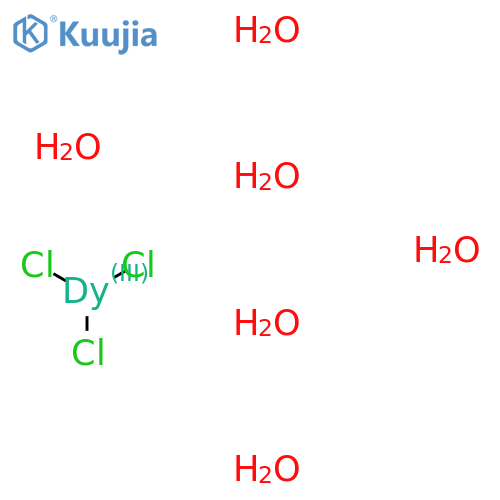Cas no 19423-83-7 (Dysprosium(III) chloride hexahydrate)

19423-83-7 structure
商品名:Dysprosium(III) chloride hexahydrate
Dysprosium(III) chloride hexahydrate 化学的及び物理的性質
名前と識別子
-
- MFCD00149686
- CAS-15059-52-6
- NCGC00357241-01
- Dysprosium(III) chloride hexahydrate, 99.9% trace metals basis
- Dysprosium(III) chloride hydrate
- Dysprosium(III) chloride hexahydrate
- Tox21_304034
- JW07100000
- Dysprosium(III) chloride hexahydrate, >=99.99% trace metals basis
- DTXSID0051738
- Dysprosium chloride, hexahydrate
- Dysprosium trichloride hexahydrate
- 19423-83-7
- DTXCID0030293
- NIOSH/JW0710000
- trichlorodysprosium;hexahydrate
-
- インチ: 1S/3ClH.Dy.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3
- InChIKey: HFEOHRWLEGXZHW-UHFFFAOYSA-K
- ほほえんだ: [Dy](Cl)(Cl)Cl.O.O.O.O.O.O
計算された属性
- せいみつぶんしりょう: 376.899127g/mol
- どういたいしつりょう: 376.899127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 6
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 8
- 共有結合ユニット数: 7
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 6Ų
Dysprosium(III) chloride hexahydrate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB202437-25 g |
Dysprosium(III) chloride hydrate, 99.99% (REO); . |
19423-83-7 | 99.99% | 25 g |
€315.00 | 2023-07-20 | |
| abcr | AB202437-5g |
Dysprosium(III) chloride hydrate, 99.99% (REO); . |
19423-83-7 | 99.99% | 5g |
€106.90 | 2024-06-12 | |
| abcr | AB202437-100 g |
Dysprosium(III) chloride hydrate, 99.99% (REO); . |
19423-83-7 | 99.99% | 100 g |
€947.00 | 2023-07-20 | |
| abcr | AB202437-100g |
Dysprosium(III) chloride hydrate, 99.99% (REO); . |
19423-83-7 | 99.99% | 100g |
€985.00 | 2024-06-12 | |
| abcr | AB202437-5 g |
Dysprosium(III) chloride hydrate, 99.99% (REO); . |
19423-83-7 | 99.99% | 5 g |
€104.10 | 2023-07-20 | |
| abcr | AB202437-25g |
Dysprosium(III) chloride hydrate, 99.99% (REO); . |
19423-83-7 | 99.99% | 25g |
€327.00 | 2024-06-12 |
Dysprosium(III) chloride hexahydrate 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
19423-83-7 (Dysprosium(III) chloride hexahydrate) 関連製品
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:19423-83-7)

清らかである:99%
はかる:25g
価格 ($):194.0